6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
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Overview
Description
6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone family This compound is characterized by the presence of a bromophenyl group, a morpholino group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions where the morpholino group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various nucleophiles can be employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-quinazolinone
- 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyrimidinone
Uniqueness
6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is unique due to its specific combination of functional groups and the pyridazinone core
Properties
Molecular Formula |
C22H20BrN3O3 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H20BrN3O3/c23-18-8-6-16(7-9-18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)17-4-2-1-3-5-17/h1-11,20H,12-15H2 |
InChI Key |
XJFHPXJPKKACRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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